molecular formula C19H19BrN2O4 B11561387 2-(2-bromo-4-methoxyphenoxy)-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11561387
M. Wt: 419.3 g/mol
InChI Key: ZILJILYARZBKND-CIAFOILYSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo and methoxy group attached to a phenoxy ring, and a hydrazide group linked to a phenyl ring through a prop-2-en-1-yloxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to hydrazide formation through a reaction with acetohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated products.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is unique due to its combination of bromo, methoxy, and hydrazide groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-3-10-25-15-6-4-14(5-7-15)12-21-22-19(23)13-26-18-9-8-16(24-2)11-17(18)20/h3-9,11-12H,1,10,13H2,2H3,(H,22,23)/b21-12+

InChI Key

ZILJILYARZBKND-CIAFOILYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C)Br

Origin of Product

United States

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